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Introduction: Targeting Tyrosine, an Unconventional
but Powerful Handle for Bioconjugation

For decades, the field of bioconjugation has been dominated by the modification of two key
amino acids: lysine and cysteine.[1][2] Lysine, with its primary amine, is abundant and readily
targeted, but this abundance often leads to heterogeneous products, a significant drawback for
therapeutic applications like Antibody-Drug Conjugates (ADCs).[2][3] Cysteine, with its unique
thiol reactivity, offers greater site-selectivity, especially when engineered into a protein
sequence. However, the resulting thioether bonds can be unstable, and free thiols are prone to
oxidation and disulfide bridging.[2]

This landscape is changing. Tyrosine bioconjugation is rapidly emerging as a powerful
alternative that complements these traditional methods.[2][3][4] The phenolic side chain of
tyrosine presents a unique reaction site for stable, covalent modification. Due to its amphiphilic
nature, tyrosine is less frequently found on protein surfaces compared to lysine, making it an
excellent target for site-selective modification of native proteins.[3][5] This guide provides an in-
depth exploration of the principal techniques for tyrosine modification, explaining the causality
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behind the chemistry and offering detailed protocols to empower researchers in their
experimental design.

Electrophilic Aromatic Substitution: Classic
Chemistry for Modern Bioconjugation

The electron-rich phenol ring of tyrosine is a prime target for electrophilic aromatic substitution
(EAS). This class of reactions forms stable carbon-carbon or carbon-nitrogen bonds directly on
the aromatic ring.

Diazonium Coupling: Forging Stable Azo Linkages

One of the most established methods for tyrosine modification is coupling with aryl diazonium
salts.[6] This reaction proceeds via an electrophilic aromatic substitution pathway to create a
highly stable and chromophoric azo bond.

The "Why": Mechanistic & Practical Insights

The reaction's success hinges on pH control. The phenolic hydroxyl group of tyrosine has a
pKa of ~10.5. By maintaining the reaction pH between 8.5 and 9.0, the phenoxide ion is
formed.[6] This deprotonation dramatically increases the electron-donating character of the
ring, activating it for attack by the mildly electrophilic diazonium salt. While effective, this higher
pH can sometimes promote side reactions with other nucleophilic residues like histidine. To
enhance selectivity for tyrosine, the reaction can be performed at a lower pH (e.g., 4.5), which
protonates the histidine side chain, rendering it unreactive. However, this comes at the cost of
a significantly slower reaction rate, as the tyrosine ring is less activated.[3][7] The reactivity of
the diazonium salt itself can be tuned; electron-withdrawing groups in the para position of the
aryl ring enhance its electrophilicity and accelerate the coupling.[3]
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Mechanism of diazonium coupling with a tyrosine residue.

Protocol 1: Azo-Coupling of a Diazonium Salt to a Tyrosine-Containing Peptide

This protocol is adapted for labeling a model peptide, such as Neurotensin (8-13), with a pre-
functionalized diazonium salt.[6]

o Reagent Preparation:

o Dissolve the tyrosine-containing peptide in 0.1 M borate buffer (pH 8.8) to a final
concentration of 1 mg/mL.

o Prepare a 10-fold molar excess solution of the aryl diazonium salt in the same borate
buffer immediately before use. Note: Diazonium salts can be unstable; do not store in
solution.
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e Conjugation Reaction:
o Add the diazonium salt solution to the peptide solution.
o If necessary, adjust the final pH to 9.0 using 1 M NaOH.

o Incubate the reaction mixture at 4°C with gentle shaking for 30-60 minutes. The solution
may develop a yellow-orange color, indicating the formation of the azo linkage.

e Quenching:

o To quench any unreacted diazonium salt, add a 5-fold molar excess of p-cresol or a Tris
buffer solution and incubate for an additional 15 minutes.

e Purification:

o Remove the excess small molecules and purify the labeled peptide using size-exclusion
chromatography (e.g., a PD-10 desalting column) or reverse-phase HPLC.

e Characterization:

o Confirm the successful conjugation and determine the degree of labeling using MALDI-
TOF or ESI-MS. The product will show a mass shift corresponding to the addition of the
diazonium reagent minus No.

Three-Component Mannich-Type Reaction: Forging C-C
Bonds

The Mannich reaction provides a powerful method for forming a stable carbon-carbon bond on
the tyrosine ring.[8][9] The classic approach for bioconjugation is a three-component reaction
utilizing an aldehyde (typically formaldehyde), an electron-rich aniline, and the tyrosine residue.

[31[4]
The "Why": Mechanistic & Practical Insights

This reaction proceeds through the in situ formation of an electrophilic imine from the aniline
and formaldehyde.[10] The electron-rich tyrosine ring then attacks this imine in an electrophilic
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aromatic substitution, forming a new C-C bond ortho to the hydroxyl group. A key advantage is
the ability to introduce two distinct functionalities simultaneously by varying the structures of the
aniline and aldehyde.[3][4] The reaction proceeds under mild conditions (pH 6.5, room
temperature), preserving the integrity of most proteins.[10] However, its primary limitation is
selectivity. The high reactivity of formaldehyde and the imine intermediate can lead to side
reactions with other nucleophilic residues, particularly tryptophan.[4][11] Therefore, this method
is best suited for proteins where surface-accessible tryptophans are absent.

Step 1: Imine Formation (in situ)
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Workflow for the three-component Mannich-type reaction.

Protocol 2: Mannich-Type Modification of a-Chymotrypsinogen A

This protocol is based on the foundational work by Francis and colleagues.[9][10]
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» Reagent Preparation:

o Prepare a stock solution of a-chymotrypsinogen A at 40 uM in phosphate buffer (100 mM,
pH 6.5).

o Prepare stock solutions of the desired aniline (e.g., 4-anisidine) and aldehyde (e.g.,
formaldehyde) at 500 mM in the same buffer. Safety Note: Formaldehyde is a hazardous
substance. Handle with appropriate personal protective equipment in a fume hood.

e Conjugation Reaction:

o In a microcentrifuge tube, combine the protein solution with the aniline and aldehyde stock
solutions to achieve final concentrations of 20 puM protein, 25 mM aniline, and 25 mM
aldehyde.

o Incubate the reaction at 37°C for 18 hours. For sensitive proteins, the reaction can be
performed at room temperature, though it may require a longer incubation time.

e Purification:

o Remove the excess aniline and aldehyde using gel filtration (e.g., a Sephadex G-25
column) equilibrated with a suitable buffer (e.g., PBS, pH 7.4).

e Characterization:

o Analyze the purified protein by ESI-MS to confirm the mass addition corresponding to the
Mannich adduct.

o A gel-based fluorescence assay can be used if one of the components (aniline or
aldehyde) is fluorescent, allowing for easy visualization of the modification via SDS-PAGE.

Radical and Photochemical Methods: Precision
Through Reactivity

Harnessing radical chemistry offers unique pathways for tyrosine modification, often with
exceptional site-selectivity driven by the residue's local environment.
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Photoredox-Catalyzed Bioconjugation

This cutting-edge technique uses a photocatalyst, such as a ruthenium or iridium complex or
an organic dye like lumiflavin, which becomes highly oxidizing upon excitation with visible light.
[12][13]

The "Why": Mechanistic & Practical Insights

The excited photocatalyst initiates a single-electron-transfer (SET) event, abstracting an
electron from the electron-rich phenol of a tyrosine residue to generate a tyrosyl radical.[12]
This radical is a transient but reactive species that can then be intercepted by a radical-
trapping agent to form a stable covalent bond. The true power of this method lies in its site-
selectivity. Not all tyrosines are created equal; their redox potential is highly sensitive to their
microenvironment. Surface-exposed tyrosines are far more susceptible to oxidation than those
buried within the protein core, allowing for the modification of a single tyrosine residue even in
the presence of many others.[12] This strategy has been brilliantly used to install bioorthogonal
handles, such as aldehydes, onto native proteins, enabling subsequent, highly specific "click”
chemistry reactions.[12][14]
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Generalized photoredox cycle for tyrosine modification.

Protocol 3: Site-Selective Photoredox Labeling of a Protein

This protocol is a generalized procedure based on the work of Macmillan and colleagues.[12]

» Reaction Setup:

o In atransparent vial (e.g., a 1.5 mL glass HPLC vial), prepare a solution of the target
protein (5-10 puM) in an aqueous buffer (e.g., 100 mM potassium phosphate, pH 7.0).
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o Add the photocatalyst (e.g., lumiflavin, 10-20 uM final concentration).

o Add the coupling partner (e.g., a phenoxazine dialdehyde tag for installing an aldehyde
handle) to a final concentration of 100-200 pM.

o Crucial Control: Prepare an identical sample but wrap the vial in aluminum foil to serve as
a "no light" control.

e Photoreaction:

o Place the unwrapped vial(s) approximately 5-10 cm from a visible light source (e.g., a blue
LED lamp, ~450 nm).

o Irradiate the sample for 1-4 hours at room temperature with gentle stirring.
 Purification and Analysis:

o Purify the protein from the small molecule reagents using spin desalting columns or
dialysis.

o Analyze the product by intact protein mass spectrometry to determine the conversion
efficiency. Compare with the "no light" control, which should show no modification.

o To confirm the site of modification, perform a proteolytic digest (e.qg., with trypsin) followed
by LC-MS/MS analysis.

Enzyme-Mediated Modification: Nature's Specificity

Enzymes offer unparalleled specificity in bioconjugation, often targeting a single residue based
on its accessibility to the enzyme's active site.

Tyrosinase-Catalyzed Oxidation and Trapping

The enzyme tyrosinase catalyzes the oxidation of phenols to highly reactive o-quinones using
molecular oxygen.[4][15]

The "Why": Mechanistic & Practical Insights
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Tyrosinase first hydroxylates a tyrosine residue to form 3,4-dihydroxyphenylalanine (DOPA),
which it then rapidly oxidizes to an o-quinone.[16] This electrophilic quinone is not stable and
will readily react with available nucleophiles. This reactivity can be harnessed by adding a
nucleophilic coupling partner to the reaction, which intercepts the quinone to form a stable
covalent adduct. A particularly elegant application is the coupling of a tyrosine-tagged protein to
a cysteine-containing partner (either a peptide or another protein).[15] The cysteine thiol acts
as a soft nucleophile, attacking the quinone to form a stable thioether linkage.[15][17] This
approach is highly efficient, occurs under mild aerobic conditions (pH 6-7), and can be used to
forge complex protein-protein conjugates using only native amino acid side chains.[15]
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Tyrosinase-mediated oxidation and nucleophilic trapping.

Protocol 4: Tyrosinase-Mediated Coupling of a Protein to a Cysteine-Peptide
This protocol is a representative procedure for creating a protein-peptide conjugate.[15]
» Reagent Preparation:

o Prepare a solution of the tyrosine-tagged protein (e.g., 20 uM) in a reaction buffer (e.g., 50
mM sodium phosphate, pH 6.5).
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o Prepare a solution of the cysteine-containing peptide (e.g., 60 puM, a 3-fold molar excess)
in the same buffer.

o Prepare a stock solution of mushroom tyrosinase (e.g., 1 mg/mL) in the same buffer.

o Conjugation Reaction:
o Combine the protein and peptide solutions.

o Initiate the reaction by adding tyrosinase to a final concentration of 10-20 pg/mL (catalytic
amount).

o Incubate the reaction at room temperature with gentle agitation for 1-2 hours. The reaction
is open to the air, as oxygen is a required substrate.

e Purification:

o Stop the reaction by adding a reducing agent like DTT to quench the quinones or by
proceeding directly to purification.

o Purify the resulting conjugate from the enzyme and excess peptide using an appropriate
method, such as affinity chromatography (if the protein has a tag) or size-exclusion
chromatography.

e Characterization:

o Analyze the reaction products by SDS-PAGE. A successful conjugation will show a new,
higher molecular weight band corresponding to the protein-peptide conjugate.

o Confirm the identity of the product band and the reaction efficiency by intact mass
spectrometry.

Transition Metal Catalysis: Expanding the Reaction
Scope

Organometallic chemistry provides unique transformations that are often orthogonal to
traditional bioconjugation methods.
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Palladium-Catalyzed 1t-Allyl Alkylation

This method utilizes a palladium(0) catalyst to generate an electrophilic Tt-allylpalladium
intermediate from a benign precursor, such as an allylic acetate.[3][18] This intermediate then
undergoes nucleophilic attack by the tyrosine phenoxide.

The "Why": Mechanistic & Practical Insights

This reaction results in the O-alkylation of the tyrosine residue.[18] It is highly selective for
tyrosine, with little to no reactivity observed with other nucleophilic amino acids under optimized
conditions.[3] The reaction proceeds in aqueous solution, typically at a slightly basic pH (8.5-
9.0) to ensure the tyrosine is deprotonated, and at room temperature.[3] A key application of
this chemistry is the installation of hydrophobic groups onto proteins. By using water-soluble
allylic carbamate precursors, highly hydrophobic fragments (like a farnesyl group) can be
transferred to a protein in a fully aqueous environment, providing a powerful tool for creating
synthetic lipoproteins for studying protein-membrane interactions.[18]

Comparative Summary of Tyrosine Bioconjugation
Techniques
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Conclusion

Tyrosine is no longer an overlooked amino acid in the bioconjugationist's toolbox. The methods
detailed here—from classic electrophilic substitutions to modern photoredox and enzymatic
catalysis—provide a diverse and powerful set of strategies for the precise modification of
peptides and proteins.[1][3] The choice of technique depends on the specific goals of the
experiment: a diazonium coupling for rapid labeling, a photoredox reaction for unparalleled site-
selectivity on a native protein, or a tyrosinase-based method for constructing complex protein-
protein chimeras. As research continues to advance, the utility and application of tyrosine-
directed bioconjugation will undoubtedly expand, driving innovation in therapeutics,
diagnostics, and materials science.

References

e Boutureira, O., & Bernardes, G. J. L. (2021). Tyrosine bioconjugation — an emergent
alternative. RSC Chemical Biology. [Link]

e Bloom, S., Liu, C., Kélmel, D. K., Qiao, J. X., Zhang, Y., & MacMillan, D. W. C. (2021). Site-
selective tyrosine bioconjugation via photoredox catalysis for native-to-bioorthogonal protein
transformation. Nature Chemistry, 13(9), 902—-908. [Link]

e Ban, H., Nagano, M., Gavrilyuk, J., Hakamata, W., Inokuma, T., & Barbas, C. F. (2013).
Facile and Stabile Linkages through Tyrosine: Bioconjugation Strategies with the Tyrosine-
Click Reaction. Bioconjugate Chemistry, 24(4), 520-532. [Link]

e Declas, N., Maynard, J. R. J., Menin, L., Gasilova, N., Gotze, S., Sprague, J. L., Stallforth, P.,
Matile, S., & Waser, J. (2022). Tyrosine bioconjugation with hypervalent iodine. Chemical
Science, 13(43), 12837-12844. [Link]

¢ Nikolov, M., & Chudasama, V. (2020). Tyrosine bioconjugation — an emergent alternative.
Organic & Biomolecular Chemistry, 18(42), 8533-8542. [Link]

o Walsh Medical Media. (2024, October 23). Utilizing Tyrosine: Advancing Site-Specific
Bioconjugation Applications. Walsh Medical Media. [Link]

e ResearchGate. (n.d.). A Three-Component Mannich-Type Reaction for Selective Tyrosine
Bioconjugation. ResearchGate. [Link]

© 2026 BenchChem. All rights reserved. 14 /18 Tech Support


https://www.walshmedicalmedia.com/open-access/utilizing-tyrosine-advancing-sitespecific-bioconjugation-applications.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC7814872/
https://pubs.rsc.org/en/content/articlelanding/2021/cb/d0cb00133c
https://www.nature.com/articles/s41557-021-00733-y
https://pubs.acs.org/doi/10.1021/bc3005227
https://pubs.rsc.org/en/content/articlelanding/2022/sc/d2sc04558c
https://pubs.rsc.org/en/content/articlelanding/2020/ob/d0ob01912g
https://walshmedicalmedia.com/utilizing-tyrosine-advancing-site-specific-bioconjugation-applications/
https://www.researchgate.net/publication/8119845_A_Three-Component_Mannich-Type_Reaction_for_Selective_Tyrosine_Bioconjugation
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b568272?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

Nikolov, M., & Chudasama, V. (2020). Tyrosine bioconjugation - an emergent alternative.
ResearchGate. [Link]

Sadhu, A., & Wuest, F. (2019). Radiometal-Containing Aryl Diazonium Salts for
Chemoselective Bioconjugation of Tyrosine Residues. Bioconjugate Chemistry, 31(1), 113—
123. [Link]

Joshi, N. S., Whitaker, L. R., & Francis, M. B. (2004). A Three-Component Mannich-Type
Reaction for Selective Tyrosine Bioconjugation. Journal of the American Chemical Society,
126(49), 15942—15943. [Link]

Joshi, N. S., Whitaker, L. R., & Francis, M. B. (n.d.). Supporting Information for: A Three-
Component Mannich-Type Reaction for Selective Tyrosine Bioconjugation. [Link]

Sato, S., Miyano, S., Nakane, K., et al. (2024). Tyrosine bioconjugation using stably
preparable urazole radicals. Tohoku University Research Profiles. [Link]

Joshi, N. S., Whitaker, L. R., & Francis, M. B. (2004). A three-component Mannich-type
reaction for selective tyrosine bioconjugation. Journal of the American Chemical Society,
126(49), 15942—-15943. [Link]

Jones, M. W, Strickland, R. A., & Brocchini, S. (2012). Direct Peptide
Bioconjugation/PEGylation at Tyrosine with Linear and Branched Polymeric Diazonium Salts.
Journal of the American Chemical Society, 134(3), 1847-1855. [Link]

Lobba, M. J., Haupt, J. L., & Francis, M. B. (2020). Site-Specific Bioconjugation through
Enzyme-Catalyzed Tyrosine—Cysteine Bond Formation. Organic Letters, 22(17), 6648—6652.
[Link]

Tilley, S. D., & Francis, M. B. (2006). Tyrosine-Selective Protein Alkylation Using Tt-
Allylpalladium Complexes. Journal of the American Chemical Society, 128(3), 1080-1081.
[Link]

Liu, J., Liu, K., Wang, M., et al. (2013). Photo-Cross-Linking Approach to Engineering Small
Tyrosine-Containing Peptide Hydrogels with Enhanced Mechanical Stability. Langmuir,
29(43), 13246-13253. [Link]

© 2026 BenchChem. All rights reserved. 15/18 Tech Support


https://www.researchgate.net/publication/345330355_Tyrosine_bioconjugation-_an_emergent_alternative
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7017684/
https://pubs.acs.org/doi/10.1021/ja0439017
https://francisgroup.squarespace.com/s/JACS_2004_Joshi.pdf
https://www.cris.tohoku.ac.jp/en/publications/tyrosine-bioconjugation-using-stably-preparable-urazole-radicals
https://pubmed.ncbi.nlm.nih.gov/15584710/
https://pubs.acs.org/doi/10.1021/ja209498p
https://pubs.acs.org/doi/10.1021/acs.orglett.0c00940
https://pubs.acs.org/doi/abs/10.1021/ja057112g
https://pubs.acs.org/doi/10.1021/la403062q
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b568272?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

e Ohata, J., & Ball, Z. T. (2021). Protein Modification at Tyrosine with Iminoxyl Radicals.
Journal of the American Chemical Society, 143(49), 20760-20769. [Link]

» Weng, Y., Song, C., Chiang, C.-W., & Lei, A. (2020). Single electron transfer-based
peptide/protein bioconjugations driven by biocompatible energy input. ResearchGate. [Link]

e Holder, P. G., & EISohly, A. M. (n.d.). Reaction Landscape and Bioconjugation Profile of
Tyrosinase Generated Quinones. ChemRxiv. [Link]

e Gouin, E., et al. (2025). Ultrafast tyrosine-based cell membrane modification via diazonium
salts. bioRxiv. [Link]

e Bloom, S., Liu, C., Kélmel, D. K., et al. (2021). Site-selective tyrosine bioconjugation via
photoredox catalysis for native-to-bioorthogonal protein transformation. Nature Chemistry,
13(9), 902-908. [Link]

e He, J., Chen, Z., & Ackermann, L. (2021). Late-Stage C—H Acylation of Tyrosine-Containing
Oligopeptides with Alcohols. Organic Letters, 23(18), 7234—7238. [Link]

e Brandfass, K. E., et al. (2026). Harnessing Fremy's salt for tyrosine-directed bioconjugations.
RSC Advances. [Link]

o ResearchGate. (n.d.). Tyrosinase-mediated oxidative coupling as a bioconjugation tool.
ResearchGate. [Link]

e Denison, S., et al. (2022). A chemoenzymatic Pictet—Spengler reaction for N-terminal
tyrosine-containing peptide ligation. RSC Chemical Biology. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

¢ 1. walshmedicalmedia.com [walshmedicalmedia.com]

© 2026 BenchChem. All rights reserved. 16/18 Tech Support


https://pubs.acs.org/doi/10.1021/jacs.1c07469
https://www.researchgate.net/figure/Photoredox-Tyr-modification-a-Cross-linking-reaction-by-the-generation-of-a-tyrosyl_fig2_348074983
https://chemrxiv.org/engage/chemrxiv/article-details/60c753093b47c05b63574719
https://www.biorxiv.org/content/10.1101/2024.03.11.584392v1
https://pubmed.ncbi.nlm.nih.gov/34193998/
https://pubs.acs.org/doi/10.1021/acs.orglett.1c02764
https://pubs.rsc.org/en/content/articlelanding/2026/ra/d5ra06489a
https://www.researchgate.net/figure/Tyrosinase-mediated-oxidative-coupling-as-a-bioconjugation-tool-a-The-enzyme_fig1_332766861
https://www.scispace.com/paper/a-chemoenzymatic-pictet-spengler-reaction-for-n-terminal-tyrosine-containing-peptide-ligation-denison-2022-10-1039-d2cb00164k
https://www.benchchem.com/product/b568272?utm_src=pdf-custom-synthesis#bc-rfq
https://www.walshmedicalmedia.com/open-access/utilizing-tyrosine-advancing-sitespecific-bioconjugation-applications.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b568272?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

2. researchgate.net [researchgate.net]

3. Tyrosine bioconjugation — an emergent alternative - PMC [pmc.ncbi.nim.nih.gov]

4. Tyrosine bioconjugation — an emergent alternative - Organic & Biomolecular Chemistry
(RSC Publishing) DOI:10.1039/D00B01912G [pubs.rsc.org]

¢ 5. Tyrosine bioconjugation with hypervalent iodine - Chemical Science (RSC Publishing)
DOI:10.1039/D2SC04558C [pubs.rsc.org]

¢ 6. Radiometal-Containing Aryl Diazonium Salts for Chemoselective Bioconjugation of
Tyrosine Residues - PMC [pmc.ncbi.nlm.nih.gov]

e 7. pubs.acs.org [pubs.acs.org]
¢ 8. researchgate.net [researchgate.net]

¢ 9. Athree-component Mannich-type reaction for selective tyrosine bioconjugation - PubMed
[pubmed.ncbi.nim.nih.gov]

e 10. pubs.acs.org [pubs.acs.org]

e 11. pubs.acs.org [pubs.acs.org]

e 12. macmillan.princeton.edu [macmillan.princeton.edu]
e 13. researchgate.net [researchgate.net]

e 14. Site-selective tyrosine bioconjugation via photoredox catalysis for native-to-bioorthogonal
protein transformation - PubMed [pubmed.nchbi.nlm.nih.gov]

¢ 15. Site-Specific Bioconjugation through Enzyme-Catalyzed Tyrosine—Cysteine Bond
Formation - PMC [pmc.ncbi.nim.nih.gov]

e 16. chemrxiv.org [chemrxiv.org]
e 17. researchgate.net [researchgate.net]
e 18. pubs.acs.org [pubs.acs.org]

e 19. Harnessing Frémy's salt for tyrosine-directed bioconjugations - RSC Advances (RSC
Publishing) DOI:10.1039/D5RA06489A [pubs.rsc.org]

¢ To cite this document: BenchChem. [Application Notes and Protocols for Tyrosine
Bioconjugation]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b568272/docs#application-notes-and-protocols-for-
tyrosine-bioconjugation]

Disclaimer & Data Validity:

© 2026 BenchChem. All rights reserved. 17 /18 Tech Support


https://www.researchgate.net/publication/345977746_Tyrosine_bioconjugation_-_an_emergent_alternative
https://pmc.ncbi.nlm.nih.gov/articles/PMC7814872/
https://pubs.rsc.org/en/content/articlehtml/2020/ob/d0ob01912g
https://pubs.rsc.org/en/content/articlehtml/2020/ob/d0ob01912g
https://pubs.rsc.org/en/content/articlehtml/2022/sc/d2sc04558c
https://pubs.rsc.org/en/content/articlehtml/2022/sc/d2sc04558c
https://pmc.ncbi.nlm.nih.gov/articles/PMC6933782/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6933782/
https://pubs.acs.org/doi/10.1021/jacs.1c09066
https://www.researchgate.net/publication/8142672_A_Three-Component_Mannich-Type_Reaction_for_Selective_Tyrosine_Bioconjugation
https://pubmed.ncbi.nlm.nih.gov/15584710/
https://pubmed.ncbi.nlm.nih.gov/15584710/
https://pubs.acs.org/doi/10.1021/ja0439017
https://pubs.acs.org/doi/10.1021/bc300665t
https://macmillan.princeton.edu/wp-content/uploads/s41557-021-00733-y.pdf
https://www.researchgate.net/figure/Photoredox-Tyr-modification-a-Cross-linking-reaction-by-the-generation-of-a-tyrosyl_fig2_346889759
https://pubmed.ncbi.nlm.nih.gov/34183819/
https://pubmed.ncbi.nlm.nih.gov/34183819/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7517114/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7517114/
https://chemrxiv.org/doi/pdf/10.26434/chemrxiv.12292544.v1
https://www.researchgate.net/figure/Tyrosinase-mediated-oxidative-coupling-as-a-bioconjugation-tool-a-The-enzyme_fig1_393104900
https://pubs.acs.org/doi/10.1021/ja057106k
https://pubs.rsc.org/en/content/articlehtml/2026/ra/d5ra06489a
https://pubs.rsc.org/en/content/articlehtml/2026/ra/d5ra06489a
https://www.benchchem.com/product/b568272/docs#application-notes-and-protocols-for-tyrosine-bioconjugation
https://www.benchchem.com/product/b568272/docs#application-notes-and-protocols-for-tyrosine-bioconjugation
https://www.benchchem.com/product/b568272/docs#application-notes-and-protocols-for-tyrosine-bioconjugation
https://www.benchchem.com/product/b568272/docs#application-notes-and-protocols-for-tyrosine-bioconjugation
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b568272?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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